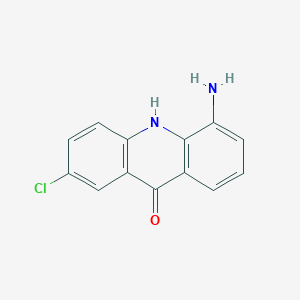

5-氨基-2-氯-10H-吖啶-9-酮

描述

5-Amino-2-chloro-10H-acridin-9-one is a derivative of acridin-9(10H)-one . Acridin-9(10H)-one based compounds are known for their thermally activated delayed fluorescence . They are designed to possess a high rate constant of radiation and a high rate constant of reverse intersystem crossing .

Synthesis Analysis

The synthesis of related compounds involves attaching an electron donor at specific sites of acridin-9(10H)-one . For instance, a novel compound was designed by attaching phenoxazine as the electron donor at the 3,6-sites of acridin-9(10H)-one .Molecular Structure Analysis

The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to a quasi-equatorial conformation and high molecular rigidity . This suppresses conformation relaxation and generates a high rate constant of radiation .Chemical Reactions Analysis

The phosphorescence of these compounds, with higher energy than its fluorescence, originates from the intermolecular through-space charge transfer state and the locally excited triplet states . Due to the multichannel reverse intersystem crossing process from these states to the singlet charge transfer state, a high rate constant of reverse intersystem crossing is realized simultaneously .科学研究应用

抗肿瘤活性

吖啶衍生物因其抗肿瘤特性而受到积极的研究。它们对各种癌细胞系表现出活性,包括人结肠癌、慢性髓性白血病、人早幼粒细胞白血病、人宫颈癌和乳腺癌。 这些化合物正在体外和体内进行研究,以确定其作为细胞毒性药物的潜力 .

抗惊厥剂

已经合成了新型的基于吖啶酮的化合物作为潜在的抗惊厥剂。 这些进展表明,吖啶衍生物可能在治疗惊厥性疾病中发挥作用 .

各种疾病的治疗剂

吖啶衍生物被认为是各种疾病的多功能治疗剂。这不仅包括癌症,还包括阿尔茨海默病以及细菌和原生动物感染。 它们的生物和光化学效应使其成为持续研究的主题 .

热活化延迟荧光 (TADF)

基于吖啶-9(10H)-酮的化合物因其与 TADF 相关的特性而备受青睐。 这种应用对于开发具有高辐射速率常数和高反向系间穿越速率常数的材料具有重要意义,这些是有效 TADF 的重要参数 .

作用机制

Target of Action

Acridine derivatives, a class to which this compound belongs, are known for their high cytotoxic activity . They have been extensively researched as potential anti-cancer drugs .

Mode of Action

The mode of action of acridine derivatives primarily involves DNA intercalation . The planar form of these compounds allows them to sandwich between the base pairs of the double helix, causing the helical structure to unwind . This disruption of DNA structure can interfere with biological processes involving DNA and related enzymes .

Biochemical Pathways

The disruption of dna structure by acridine derivatives can affect numerous biological processes, including dna replication and protein synthesis .

Result of Action

Acridine derivatives are known for their cytotoxic activity and have been investigated for their potential anti-cancer effects .

未来方向

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . It is critical to investigate how acridine derivatives function in cancer treatment . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .

属性

IUPAC Name |

5-amino-2-chloro-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-7-4-5-11-9(6-7)13(17)8-2-1-3-10(15)12(8)16-11/h1-6H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUCQNMAERVVKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)NC3=C(C2=O)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587517 | |

| Record name | 5-Amino-2-chloroacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893612-52-7 | |

| Record name | 5-Amino-2-chloroacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

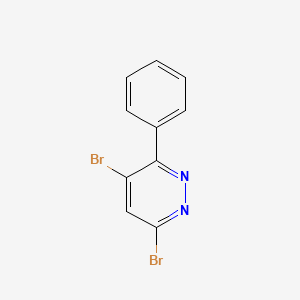

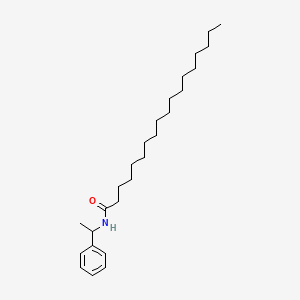

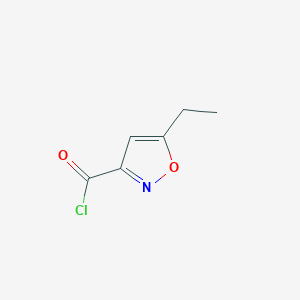

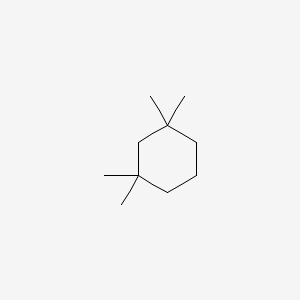

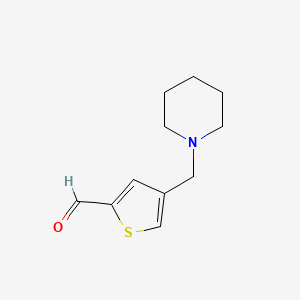

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。